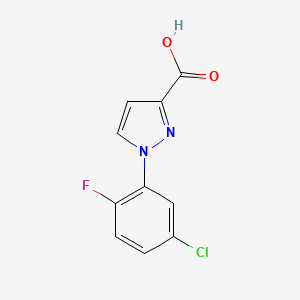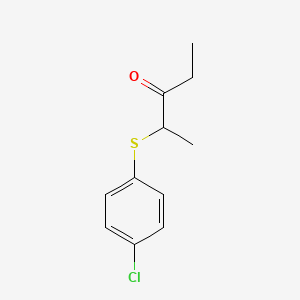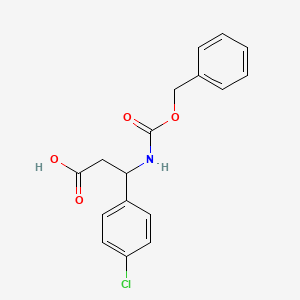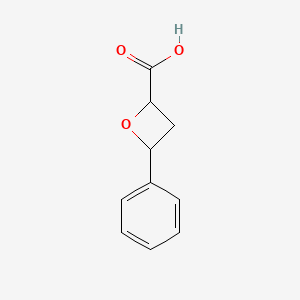
1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties. It is widely used in various fields of scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Halogenation: The starting material, 2-fluorophenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Pyrazole Formation: The brominated intermediate is then reacted with hydrazine to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromine, hydrazine, and carbon dioxide. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring enhance its electrophilic properties, making it more reactive towards nucleophiles. This reactivity allows the compound to interact with various biological molecules, potentially leading to its observed biological activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
- 5-Bromo-2-fluorophenyl acetic acid
- 3-(5-Bromo-2-fluorophenyl)propionic acid
- (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
Comparison: 1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity towards nucleophiles and can participate in a wider range of chemical reactions. Additionally, its pyrazole ring structure provides unique biological activities that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C10H6BrFN2O2 |
|---|---|
Peso molecular |
285.07 g/mol |
Nombre IUPAC |
1-(5-bromo-2-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrFN2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
Clave InChI |
UPXMXEYIVZOUIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)N2C=CC(=N2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)




![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
